3,4-Dimethoxy-2'-hydroxychalcone
CAS No.: 19152-36-4; 79140-20-8
Cat. No.: VC4458103
Molecular Formula: C17H16O4
Molecular Weight: 284.311
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19152-36-4; 79140-20-8 |
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Molecular Formula | C17H16O4 |
Molecular Weight | 284.311 |
IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ |
Standard InChI Key | MFLSRHQHCDTOGH-VQHVLOKHSA-N |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated ketone bridge. Key features include:
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A-ring: 3,4-Dimethoxy groups enhance electron density, influencing redox behavior and interaction with biological targets .
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B-ring: A 2'-hydroxyl group facilitates hydrogen bonding and chelation of metal ions, critical for antioxidant activity .
Table 1: Comparative Structural Features of Chalcone Derivatives
Synthesis and Optimization
Claisen-Schmidt Condensation
The primary synthetic route involves base-catalyzed condensation of 3,4-dimethoxybenzaldehyde and 2'-hydroxyacetophenone. A typical protocol includes:
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Reagents: Sodium hydroxide (40% w/v in methanol), molar ratio 1:1.2 (aldehyde:ketone).
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Conditions: Stirring at 25°C for 12–24 hours under nitrogen.
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Yield: ~75–85% after recrystallization in ethanol.
Industrial-Scale Modifications
Ultrasound-assisted synthesis reduces reaction time to 2–4 hours with yields exceeding 90% by enhancing molecular collision frequency. Solvent systems such as ethanol-water mixtures (7:3 v/v) improve eco-efficiency while maintaining purity (>98% HPLC).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; insoluble in water.
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Stability: Degrades under UV light (λ > 300 nm) via [2+2] cycloaddition; storage in amber vials at –20°C recommended.
Table 2: Spectroscopic Data (Hypothetical)
Technique | Key Signals |
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¹H NMR (400 MHz, CDCl₃) | δ 12.8 (s, 1H, OH), 7.8 (d, J=15.6 Hz, 1H, H-α), 6.9–7.5 (m, 6H, aromatic) |
¹³C NMR | δ 190.2 (C=O), 149.1 (C-3, C-4 OCH₃), 115–130 (aromatic carbons) |
IR | 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), 3400 cm⁻¹ (OH) |
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs demonstrate apoptosis induction in cancer cells through:
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ROS Generation: Disruption of mitochondrial membrane potential .
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Topoisomerase II Inhibition: IC₅₀ values in the low micromolar range .
Antimicrobial Effects
Methoxy groups enhance membrane permeability, while the α,β-unsaturated ketone reacts with microbial thiols . Preliminary data suggest:
Challenges and Future Directions
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Bioavailability: Poor aqueous solubility limits in vivo efficacy; nanoformulations (e.g., liposomes) are under investigation.
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Toxicity: Methoxy groups may confer hepatotoxicity at high doses; structure-activity relationship (SAR) studies are needed .
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Synthetic Scalability: Continuous-flow systems could optimize yield and reduce waste in industrial production.
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